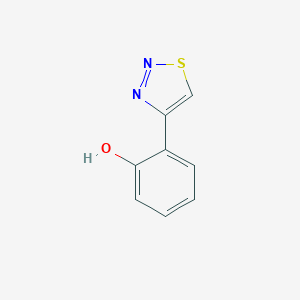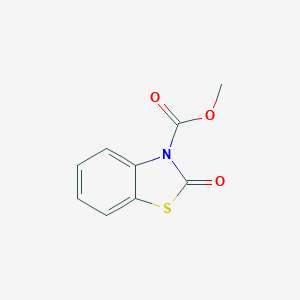
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a yellow to orange crystalline powder that is insoluble in water but soluble in organic solvents. DMABN is a Schiff base derivative that is synthesized by the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine. This compound has been extensively studied for its unique properties and applications in various fields of science.
Wirkmechanismus
The mechanism of action of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is not well understood. However, it is believed that the compound interacts with the hydrophobic regions of biological membranes, leading to changes in membrane properties. This property makes it useful in studying the properties of biological membranes and their interactions with other molecules.
Biochemische Und Physiologische Effekte
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile should be handled with care as it is a chemical compound and can be hazardous if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its fluorescent properties. It can be used as a probe for studying the properties of biological membranes and their interactions with other molecules. However, one of the limitations of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its solubility. It is insoluble in water, which makes it difficult to use in aqueous solutions. Another limitation is its stability. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is sensitive to light and air, which can affect its properties over time.
Zukünftige Richtungen
There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research. One area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in drug delivery systems. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used as a fluorescent probe to study the properties of liposomes and other drug delivery vehicles. Another area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in studying the properties of biological membranes, such as the role of lipids in membrane structure and function. Additionally, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been extensively studied for its properties and applications in various fields of science. There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research, including drug delivery systems, studying the properties of biological membranes, and developing new imaging techniques.
Synthesemethoden
The synthesis of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile involves the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained as a yellow to orange crystalline powder. The yield of the reaction depends on the concentration of the reactants, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits yellow-green fluorescence when excited by ultraviolet light. This property makes it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has also been used as a probe for studying the properties of micelles, liposomes, and other biological membranes.
Eigenschaften
CAS-Nummer |
2958-46-5 |
|---|---|
Produktname |
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile |
Molekularformel |
C17H15ClN2 |
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
(Z)-2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+ |
InChI-Schlüssel |
JYSGNKFGNNTQNO-RVDMUPIBSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)


